![molecular formula C15H21N5O3 B2476594 5-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257546-32-9](/img/structure/B2476594.png)
5-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of pyrrolidine-based compounds like this one often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions are carefully controlled to ensure the correct formation of the ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 6-methoxy-2-methylpyrimidin-4-yl group and a piperazine-1-carbonyl group.Scientific Research Applications
Synthesis of Novel Compounds
Novel Synthesis Approaches
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, thiazolopyrimidines derived from visnaginone and khellinone showcases innovative approaches to creating anti-inflammatory and analgesic agents. These compounds, including variants of the queried molecule, demonstrate high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Pharmacological Applications
Antiemetic and Tranquilizing Properties
A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a very interesting profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This underscores the potential of compounds with structural similarities to the queried chemical in therapeutic applications (Mattioda et al., 1975).
Antimicrobial and Antifungal Activities
New Triazole Derivatives
The synthesis of new 1,2,4-triazole derivatives, including Schiff base and Mannich base derivatives, indicates a method for creating compounds with good or moderate antimicrobial activities against various microorganisms, showcasing the potential of such molecules in combating microbial infections (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Activity
Furochromone Pyrimidine Derivatives
Synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their demonstrated anti-inflammatory and analgesic activity highlight the potential of such compounds in therapeutic settings, including those structurally related to the queried molecule (Abu‐Hashem & Youssef, 2011).
Anticancer Activities
Estrogen Receptor Binding and Molecular Docking
The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated against breast cancer cell lines, demonstrates the anticancer potential of such compounds. Molecular docking of active compounds against Bcl-2 protein shows good binding affinity, indicating their role in anti-proliferative activities (Parveen et al., 2017).
properties
IUPAC Name |
5-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10-16-12(9-14(17-10)23-2)19-5-7-20(8-6-19)15(22)11-3-4-13(21)18-11/h9,11H,3-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVXRMGXYAYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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